molecular formula C18H24N2O3 B2927328 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide CAS No. 921545-37-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide

Cat. No.: B2927328
CAS No.: 921545-37-1
M. Wt: 316.401
InChI Key: KPPQIYWDCRYZFW-UHFFFAOYSA-N
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Description

“N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide” is a complex organic compound . It is a derivative of benzoxazepine, a seven-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular formula of the compound is C21H20ClFN2O3 . It has an average mass of 402.846 Da and a mono-isotopic mass of 402.114655 Da .

Scientific Research Applications

Heterocyclic System Construction

The construction of rare heterocyclic systems such as dibenzo[b,f][1,4]oxazepines involves intricate synthetic processes like tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization. These methods provide a pathway to synthesize pyrazolo-fused dibenzo[b,f][1,4]oxazepines as single regioisomers, highlighting the synthetic versatility and potential for generating structurally diverse compounds for further study and application in drug development and materials chemistry (Sapegin et al., 2012).

Antibacterial Agents

Derivatives of the compound, specifically analogs of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus, have been designed, synthesized, and evaluated for their antibacterial activities. These studies have led to the identification of compounds with promising antibacterial efficacy against pathogens like Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in the development of new antibacterial agents (Palkar et al., 2017).

Green Chemistry Applications

The synthesis of tetrahydrobenzo[b]pyran derivatives under environmentally friendly conditions using catalysts like hexadecyltrimethyl ammonium bromide (HTMAB) in aqueous media represents an advancement in green chemistry. This approach not only yields high-efficiency products but also aligns with the principles of sustainable and environmentally friendly chemical synthesis (Jin et al., 2004).

Novel Scaffolds for Drug Discovery

The exploration of novel scaffolds for drug discovery is a critical area of research, with the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids offering new avenues for the development of therapeutic agents. These compounds have been synthesized in good yields and studied for their structural, electronic, and optical properties, providing insights into their potential applications in drug design and other areas of chemical research (Almansour et al., 2016).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-7-16(21)19-13-8-9-15-14(11-13)20(10-6-2)17(22)18(3,4)12-23-15/h6,8-9,11H,2,5,7,10,12H2,1,3-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPQIYWDCRYZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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